molecular formula C12H13FO4 B2824488 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid CAS No. 1402232-75-0

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

Cat. No.: B2824488
CAS No.: 1402232-75-0
M. Wt: 240.23
InChI Key: KJINDCACIYIRJB-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a fluorinated benzoic acid derivative with the molecular formula C12H13FO4 and a molecular weight of 240.23 g/mol . This compound is characterized by the presence of a fluoro group and a methyloxetanyl moiety attached to the benzoic acid core, which imparts unique chemical properties and reactivity.

Scientific Research Applications

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The safety data sheet suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought . It is advised to keep the compound away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Esterification: Reagents such as alcohols and acid catalysts (e.g., sulfuric acid) are used.

    Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly employed.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro group and methyloxetanyl moiety contribute to its reactivity and binding affinity with target molecules. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methyloxetanyl moiety, which imparts distinct chemical properties and reactivity compared to other fluorinated benzoic acids. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-12(5-16-6-12)7-17-10-3-2-8(11(14)15)4-9(10)13/h2-4H,5-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJINDCACIYIRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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